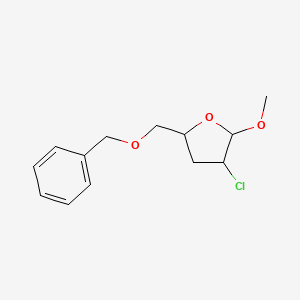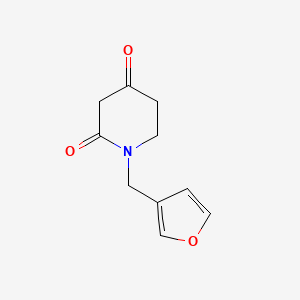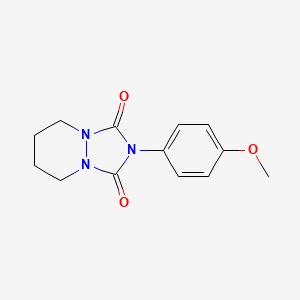methanone CAS No. 827316-97-2](/img/structure/B12904710.png)
[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-yl](4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, an indole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole and indole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activity. The presence of the indole ring suggests that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics that are valuable in various applications.
Mécanisme D'action
The mechanism of action of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. The pathways involved could include signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone include other molecules that feature pyrazole, indole, and piperidine rings. Examples include:
- (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)methanone
- (4-Hydroxypiperidin-1-yl)(1H-indol-6-yl)methanone
Uniqueness
The uniqueness of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This combination may confer unique properties such as enhanced biological activity, improved stability, and specific reactivity patterns.
Propriétés
Numéro CAS |
827316-97-2 |
|---|---|
Formule moléculaire |
C17H18N4O2 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
(4-hydroxypiperidin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]methanone |
InChI |
InChI=1S/C17H18N4O2/c22-13-4-7-21(8-5-13)17(23)12-2-1-11-9-16(19-15(11)10-12)14-3-6-18-20-14/h1-3,6,9-10,13,19,22H,4-5,7-8H2,(H,18,20) |
Clé InChI |
IZNNDKNAPHQXMY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


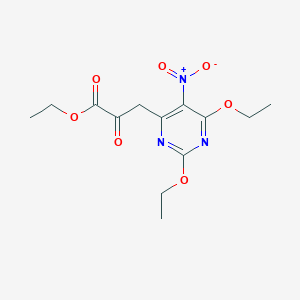



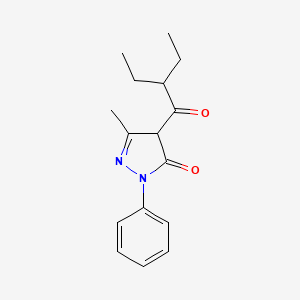
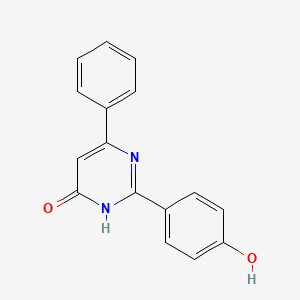
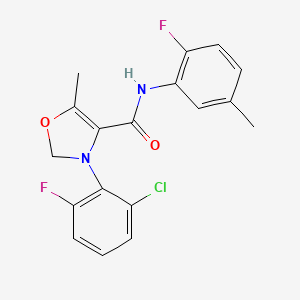
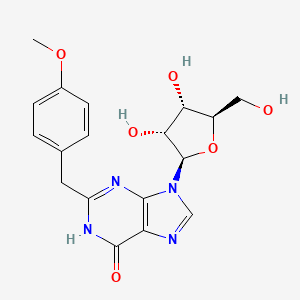
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
